molecular formula C13H16N2O7PtS B024715 cyclopentane-1,2-diamine;hydron;platinum(2+);5-sulfonatobenzene-1,3-dicarboxylate CAS No. 108812-35-7

cyclopentane-1,2-diamine;hydron;platinum(2+);5-sulfonatobenzene-1,3-dicarboxylate

Cat. No.: B024715
CAS No.: 108812-35-7
M. Wt: 539.4 g/mol
InChI Key: YHKHVSWLLPLAOV-UHFFFAOYSA-L
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Description

1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex is a coordination compound that involves platinum as the central metal atom coordinated with 1,3-benzenedicarboxylic acid and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-benzenedicarboxylic acid, 5-sulfo-, platinum complex typically involves the reaction of 1,3-benzenedicarboxylic acid with a platinum salt in the presence of a sulfonating agent. The reaction conditions often include:

    Solvent: Aqueous or organic solvents such as water, ethanol, or dimethyl sulfoxide (DMSO).

    Temperature: Moderate temperatures ranging from 50°C to 100°C.

    Catalysts: Acidic or basic catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:

    Continuous flow reactors: To ensure consistent reaction conditions and efficient heat transfer.

    Purification steps: Such as crystallization, filtration, and drying to obtain the final product in pure form.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex can undergo various chemical reactions, including:

    Oxidation: The platinum center can be oxidized to higher oxidation states.

    Reduction: The platinum center can be reduced to lower oxidation states.

    Substitution: Ligands around the platinum center can be substituted with other ligands.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, hydrazine.

    Substitution reagents: Ligands such as ammonia, phosphines, or other carboxylates.

Major Products Formed

    Oxidation products: Higher oxidation state platinum complexes.

    Reduction products: Lower oxidation state platinum complexes.

    Substitution products: New platinum complexes with different ligands.

Scientific Research Applications

1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in cancer therapy due to the cytotoxic effects of platinum complexes.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 1,3-benzenedicarboxylic acid, 5-sulfo-, platinum complex involves:

    Coordination with target molecules: The platinum center can coordinate with various biological molecules, such as DNA or proteins.

    Disruption of cellular processes: The coordination can lead to the disruption of essential cellular processes, such as DNA replication or protein function.

    Induction of apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by interfering with their cellular machinery.

Comparison with Similar Compounds

Similar Compounds

    Cisplatin: A well-known platinum-based chemotherapy drug.

    Carboplatin: Another platinum-based chemotherapy drug with a different ligand structure.

    Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer.

Uniqueness

1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex is unique due to its specific ligand structure, which may confer different chemical properties and biological activities compared to other platinum-based compounds. Its sulfonate group may enhance its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

108812-35-7

Molecular Formula

C13H16N2O7PtS

Molecular Weight

539.4 g/mol

IUPAC Name

cyclopentane-1,2-diamine;hydron;platinum(2+);5-sulfonatobenzene-1,3-dicarboxylate

InChI

InChI=1S/C8H6O7S.C5H12N2.Pt/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;6-4-2-1-3-5(4)7;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);4-5H,1-3,6-7H2;/q;;+2/p-2

InChI Key

YHKHVSWLLPLAOV-UHFFFAOYSA-L

SMILES

[H+].C1CC(C(C1)N)N.C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[Pt+2]

Canonical SMILES

[H+].C1CC(C(C1)N)N.C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[Pt+2]

Synonyms

1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex (9CI)

Origin of Product

United States

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